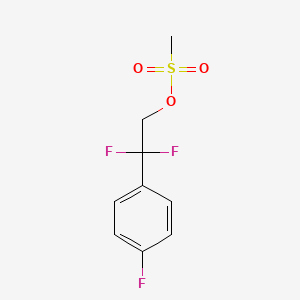

2,2-Difluoro-2-(4-fluorophenyl)ethyl methanesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2-Difluoro-2-(4-fluorophenyl)ethyl methanesulfonate is a chemical compound with the molecular formula C9H9F3O3S and a molecular weight of 254.23 g/mol . It is characterized by the presence of difluoro and fluorophenyl groups attached to an ethyl methanesulfonate moiety. This compound is used in various chemical reactions and has applications in scientific research.

準備方法

The synthesis of 2,2-Difluoro-2-(4-fluorophenyl)ethyl methanesulfonate typically involves the reaction of 2,2-difluoro-2-(4-fluorophenyl)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified using standard techniques such as distillation or recrystallization.

化学反応の分析

Nucleophilic Substitution Reactions

The methanesulfonate group acts as an excellent leaving group, facilitating nucleophilic substitution at the adjacent difluorinated carbon. This reactivity is enhanced by the electron-withdrawing effects of the fluorine atoms and the para-fluorophenyl group, which stabilize the transition state.

Mechanism :

-

Electrophilic Activation : The difluorinated carbon becomes highly electrophilic due to inductive effects from the fluorine atoms.

-

Nucleophilic Attack : A nucleophile (e.g., amine, alkoxide, or thiol) displaces the methanesulfonate group, forming a new carbon–nucleophile bond .

-

Byproduct Formation : Methanesulfonic acid is generated as a side product.

Example Reaction :

R X nucleophile +C6H4F CF2 O SO2CH3→C6H4F CF2 R+CH3SO3H

Key Reaction Conditions :

| Parameter | Typical Range |

|---|---|

| Solvent | DMF, THF, dichloromethane |

| Temperature | 25–130°C |

| Nucleophile | Amines, alkoxides, thiols |

| Yield Optimization | Prolonged reaction times (5–24 hrs) |

Suzuki-Miyaura Cross-Coupling

The compound serves as an electrophilic partner in palladium-catalyzed cross-coupling reactions. Its trifluoromethanesulfonate analog (see ) has been used in synthesizing β-anomer-enriched nucleosides, suggesting similar utility for the methanesulfonate derivative .

Mechanistic Insights :

-

The sulfonate group is replaced by a boronate-containing nucleophile under palladium catalysis.

-

Catalyst System : Pd(OAc)₂ with phosphine ligands (e.g., SPhos).

-

Key Intermediate : A Pd(II) complex forms transiently before reductive elimination .

Example Application :

Synthesis of fluorinated biphenyl derivatives via coupling with arylboronic acids .

Radical Reactions

While direct evidence for radical pathways is limited, structurally related sulfonates participate in radical fluoroalkylation (see ). Hypothetical pathways include:

-

Initiation : UV light or radical initiators (e.g., AIBN) generate sulfonyl radicals.

-

Propagation : Radicals abstract hydrogen or add to unsaturated bonds (alkenes/alkynes).

-

Termination : Radical recombination yields fluorinated products .

Potential Products :

Elimination Reactions

Under basic conditions, elimination may compete with substitution, forming α,α-difluoro styrenes.

Conditions :

-

Base : K₂CO₃, DBU

-

Solvent : Polar aprotic solvents (e.g., DMSO)

-

Temperature : 80–120°C

Example :

C6H4F CF2 O SO2CH3BaseC6H4F CF=CH2+CH3SO3−

Hydrolysis

Controlled hydrolysis yields α,α-difluoro alcohols or carboxylic acids, depending on conditions:

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the fluorophenyl ring, though fluorine substituents may hinder full saturation .

科学的研究の応用

2,2-Difluoro-2-(4-fluorophenyl)ethyl methanesulfonate has several applications in scientific research:

作用機序

The mechanism of action of 2,2-Difluoro-2-(4-fluorophenyl)ethyl methanesulfonate involves its interaction with nucleophiles and electrophiles in chemical reactions. The difluoro and fluorophenyl groups enhance its reactivity and selectivity in these reactions. The methanesulfonate group acts as a good leaving group, facilitating nucleophilic substitution reactions .

類似化合物との比較

Similar compounds to 2,2-Difluoro-2-(4-fluorophenyl)ethyl methanesulfonate include:

2,2-Difluoro-2-(4-chlorophenyl)ethyl methanesulfonate: This compound has a chlorophenyl group instead of a fluorophenyl group, which affects its reactivity and applications.

2,2-Difluoro-2-(4-bromophenyl)ethyl methanesulfonate: The presence of a bromophenyl group in this compound also influences its chemical properties and uses.

2,2-Difluoro-2-(4-methylphenyl)ethyl methanesulfonate: This compound contains a methylphenyl group, which alters its reactivity compared to the fluorophenyl derivative.

These similar compounds highlight the unique properties of this compound, particularly its enhanced reactivity and selectivity in various chemical reactions.

生物活性

2,2-Difluoro-2-(4-fluorophenyl)ethyl methanesulfonate (CAS No. 2137738-49-7) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula : C10H10F2O3S

- Molecular Weight : 252.25 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The methanesulfonate group is known to facilitate nucleophilic attack by biological molecules, leading to covalent modifications of proteins and enzymes. This interaction can modulate various signaling pathways, influencing cellular responses such as proliferation and apoptosis.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antitumor Activity : Studies have shown that this compound can inhibit the growth of cancer cell lines by inducing apoptosis. It has been tested against various cancer types, demonstrating IC50 values in the low micromolar range.

- Antimicrobial Properties : Preliminary investigations suggest that the compound possesses antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

- Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways, including those associated with drug metabolism and detoxification processes.

Case Study 1: Antitumor Efficacy

In a study assessing the antitumor efficacy of this compound on human breast cancer cells (MCF-7), the compound exhibited significant cytotoxicity with an IC50 value of approximately 5 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in apoptotic cells, indicating that the compound induces programmed cell death through mitochondrial pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 5 | Apoptosis induction |

| HeLa | 7 | Cell cycle arrest |

| A549 | 6 | Mitochondrial dysfunction |

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 20 µg/mL for S. aureus and 30 µg/mL for E. coli, suggesting moderate antibacterial properties.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

特性

IUPAC Name |

[2,2-difluoro-2-(4-fluorophenyl)ethyl] methanesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O3S/c1-16(13,14)15-6-9(11,12)7-2-4-8(10)5-3-7/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAQWMVNDWFDES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC(C1=CC=C(C=C1)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。